molecular formula C10H10BrFO3 B2801597 2-(4-Bromo-2-fluorophenoxy)butanoic acid CAS No. 1152843-96-3

2-(4-Bromo-2-fluorophenoxy)butanoic acid

Cat. No.: B2801597
CAS No.: 1152843-96-3
M. Wt: 277.089
InChI Key: YIBPGQNJYCTOOG-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)butanoic acid ( 1152843-96-3) is an organic compound with the molecular formula C 10 H 10 BrFO 3 and a molecular weight of 277.09 g/mol . This high-purity compound is offered specifically for research and development purposes in scientific laboratories . As a derivative of phenoxy butanoic acid, it serves as a valuable synthetic intermediate or building block in various research fields. Its molecular structure, featuring both bromo and fluoro substituents on the phenoxy ring, makes it a versatile precursor for medicinal chemistry and drug discovery projects, particularly in the synthesis and structure-activity relationship (SAR) study of novel bioactive molecules. Researchers also utilize this compound in the development of agrochemicals and materials science. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Handle with appropriate safety precautions. For comprehensive specifications, including SMILES (CCC(OC1=CC=C(Br)C=C1F)C(O)=O) and InChI keys, please refer to the product documentation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBPGQNJYCTOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromo 2 Fluorophenoxy Butanoic Acid

Established Synthetic Pathways

The most common routes to synthesize the target compound involve either building the molecule from its core components or derivatizing a closely related ester.

A primary and well-established method for synthesizing compounds of this class is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-Bromo-2-fluorophenol (B1271925) (the nucleophile) is reacted with an ester of 2-halobutanoic acid, such as ethyl 2-bromobutanoate (the electrophile).

The process begins with the deprotonation of 4-Bromo-2-fluorophenol using a suitable base, typically sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This is followed by the addition of the 2-halobutanoate ester. The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of the ether linkage and yielding ethyl 2-(4-bromo-2-fluorophenoxy)butanoate. The final step is the hydrolysis of the ester group to the carboxylic acid, usually achieved by saponification with a base like sodium hydroxide (B78521), followed by an acidic workup.

General Reaction Scheme:

Deprotonation: 4-Bromo-2-fluorophenol + Base → 4-Bromo-2-fluorophenoxide

Ether Formation: 4-Bromo-2-fluorophenoxide + Ethyl 2-bromobutanoate → Ethyl 2-(4-bromo-2-fluorophenoxy)butanoate

Hydrolysis: Ethyl 2-(4-bromo-2-fluorophenoxy)butanoate + NaOH → Sodium 2-(4-bromo-2-fluorophenoxy)butanoate

Acidification: Sodium 2-(4-bromo-2-fluorophenoxy)butanoate + HCl → 2-(4-Bromo-2-fluorophenoxy)butanoic acid

An alternative pathway involves the synthesis of an ester precursor, such as methyl 4-(4-bromo-2-fluorophenoxy)butanoate, which is then converted to the final carboxylic acid. uni.lu The conversion of the ester to the carboxylic acid is a standard hydrolysis reaction, often referred to as saponification when carried out under basic conditions.

The methyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heated to facilitate the reaction. This process cleaves the ester bond, forming the sodium or potassium salt of the carboxylic acid and methanol. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield the desired this compound. The purity of the final product is often high, and it can be isolated through extraction and crystallization.

Precursor Synthesis Strategies

The availability and purity of the starting materials are critical for the successful synthesis of the target compound. The key precursor is the substituted phenol (B47542), 4-Bromo-2-fluorophenol.

4-Bromo-2-fluorophenol is a halogenated organic compound that serves as a vital building block in the synthesis of various pharmaceutical and agrochemical products. guidechem.comnbinno.com It is typically a white to off-white solid at room temperature. guidechem.com Several methods have been developed for its synthesis.

One common approach is the direct bromination of 2-fluorophenol (B130384). In a typical procedure, 2-fluorophenol is dissolved in a suitable solvent, such as methylene (B1212753) chloride, and cooled. Bromine is then added to the solution, leading to electrophilic aromatic substitution. The reaction yields 4-Bromo-2-fluorophenol with high efficiency, often around 90%.

Another method involves the selective fluorination of 4-bromophenol. Reagents like Selectfluor™ can be used in an acetic acid solution to introduce the fluorine atom at the ortho position to the hydroxyl group. guidechem.comguidechem.com

Method Starting Material Reagent(s) Solvent Yield Reference
Bromination2-FluorophenolBromine (Br₂)Methylene Chloride90%
Fluorinationp-BromophenolSelectfluor, Eosin Y10% Acetic Acid82% guidechem.com

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and reaction conditions, advanced catalytic methods are being explored for the crucial ether bond formation step.

While the Williamson ether synthesis is robust, it can require harsh conditions (strong bases, high temperatures), which may not be suitable for complex molecules with sensitive functional groups. Modern synthetic chemistry has focused on developing catalytic systems to facilitate this transformation under milder conditions.

Copper-catalyzed reactions have emerged as a powerful tool for forming C-O bonds, including the synthesis of hindered ethers. nih.gov These methods can operate at ambient temperatures and are often more tolerant of other functional groups within the molecule. nih.gov For the synthesis of this compound, a copper(I) catalyst system could be employed to couple 4-Bromo-2-fluorophenol with a butanoic acid derivative. nih.gov The use of a suitable ligand is often crucial to enhance the catalyst's activity and improve the reaction's yield. This approach offers a more facile and efficient alternative to traditional methods. nih.gov

Additionally, other transition metal catalysts, such as those based on palladium, are used in similar cross-coupling reactions (e.g., Buchwald-Hartwig amination) and could be adapted for etherification, providing milder reaction pathways. organic-chemistry.org These advanced techniques are particularly valuable in the synthesis of complex pharmaceutical intermediates where preserving molecular integrity is paramount. nbinno.com

Stereoselective Synthesis Considerations

The synthesis of this compound presents a significant stereochemical challenge, as the carbon atom alpha to the carboxylic acid is a chiral center. Consequently, the compound can exist as two enantiomers, (R)- and (S)-2-(4-bromo-2-fluorophenoxy)butanoic acid. The biological activity of such molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical consideration.

General methods for synthesizing optically active 2-phenoxyalkanoic acids often involve the use of optically active starting materials. google.com A common strategy is the Williamson ether synthesis, where a substituted phenol is reacted with a chiral 2-haloalkanoic acid or its ester derivative. google.comgoogle.com For instance, reacting 4-bromo-2-fluorophenol with an enantiomerically pure form of ethyl 2-bromobutanoate would yield the corresponding chiral ester, which can then be hydrolyzed to the desired carboxylic acid enantiomer.

In the synthesis of structurally related compounds, such as (S)-3-(4-bromophenyl)butanoic acid, highly effective stereoselective methods have been demonstrated on a large scale. One such method involves the rhodium-catalyzed asymmetric conjugate addition of a boronic acid to an α,β-unsaturated ester. orgsyn.org Specifically, (4-bromophenyl)boronic acid is added to ethyl (E)-but-2-enoate in the presence of a rhodium catalyst and a chiral ligand like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.org This approach results in the formation of the (S)-enantiomer with high enantiomeric excess. orgsyn.org Such catalytic asymmetric methods represent a powerful strategy for establishing the stereocenter found in this compound and its analogues.

Multi-Step Synthesis Design Utilizing Dibromobutyric Acid Intermediates

The design of a multi-step synthesis for this compound could theoretically involve intermediates such as dibromobutyric acids. Various isomers of dibromobutyric acid exist, including (2R,3S)-2,3-dibromobutanoic acid and 3,4-dibromobutanoic acid, which are available as chemical reagents. nih.govbldpharm.com Patents describe synthetic routes for related compounds like 4-bromobutyric acid, which can be produced via the ring-opening of γ-butyrolactone with hydrogen bromide. google.com Additionally, processes for producing 4-bromo-2-oxyimino butyric acid derivatives have been developed. google.com

Analogues and Derivatives Synthesis

The synthesis of analogues and derivatives of this compound is a key area of research for exploring structure-activity relationships and developing compounds with improved properties.

Design and Synthesis of Structurally Related Compounds

The synthesis of structurally related phenoxyalkanoic acids typically follows a common and versatile pathway based on the Williamson ether synthesis. nih.gov This method involves the reaction of a substituted phenol with an appropriate haloalkanoic acid or its corresponding ester in the presence of a base. google.commdpi.com

A general scheme for producing analogues involves:

Deprotonation of a phenol : A selected phenol is treated with a base, such as potassium carbonate or sodium hydroxide, to form a more nucleophilic phenoxide ion. nih.govmdpi.com

Nucleophilic substitution : The resulting phenoxide is reacted with an alkylating agent, such as ethyl 2-bromobutanoate or ethyl bromoacetate, to form the ether linkage. mdpi.com

Hydrolysis : The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final phenoxyalkanoic acid derivative. mdpi.com

This modular approach allows for the creation of a diverse library of analogues by simply varying the substituted phenol or the haloalkanoic acid component.

Analogue ClassStarting Phenol ExampleAlkylating Agent ExampleKey Structural Variation
Substituted Phenoxyacetic Acids4-Chloro-2-methylphenolEthyl bromoacetateVariation in phenyl ring substituents and acetic acid side chain.
Substituted Phenoxypropanoic Acids2,4-DichlorophenolEthyl 2-chloropropionateVariation in phenyl ring substituents and propanoic acid side chain.
(Aryl)butanoic Acids(4-bromophenyl)boronic acidEthyl (E)-but-2-enoateAryl group directly attached to the butanoic acid chain (no ether linkage). orgsyn.org

Exploration of Functional Group Modifications and Substitutions

Functional group modifications are essential for fine-tuning the physicochemical and pharmacokinetic properties of a lead compound. reachemchemicals.com For phenoxyalkanoic acids, the carboxylic acid moiety is a primary target for modification. This hydrophilic group can be converted into more lipophilic derivatives, such as esters or amides, to potentially enhance membrane permeability. patsnap.com These derivatives can act as prodrugs, which are converted back to the active carboxylic acid by enzymes within the body. patsnap.com

Key strategies for modification include:

Esterification/Amidation : The carboxylic acid can be converted to various esters or amides. For example, reacting the acid with different alcohols or amines leads to a series of derivatives with varying lipophilicity and metabolic stability.

Bioisosteric Replacement : The carboxylic acid group can be replaced with other acidic functional groups that mimic its chemical behavior but have improved properties.

Ring Substitutions : The aromatic ring provides a scaffold for introducing additional functional groups to explore their effect on biological activity. For instance, recent research on phenoxyacetic acid derivatives involved creating complex hydrazone structures from a formyl group on the phenyl ring to enhance anti-inflammatory properties. mdpi.com

These modifications are guided by the goal of improving a compound's activity, selectivity, and drug-like properties. nih.gov

Chemical Reactivity and Transformation Studies of 2 4 Bromo 2 Fluorophenoxy Butanoic Acid

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety is a cornerstone of the molecule's reactivity, readily undergoing transformations to form a variety of derivatives.

Esterification Reactions

The conversion of 2-(4-Bromo-2-fluorophenoxy)butanoic acid to its corresponding esters can be efficiently achieved through Fischer esterification. This acid-catalyzed reaction with an alcohol is a reversible process, typically driven to completion by using an excess of the alcohol or by the removal of water as it is formed.

Detailed research on the esterification of the closely related 2-(4-hydroxyphenoxy)propionic acid provides a template for the expected reactivity of this compound. The general conditions involve heating the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

AlcoholCatalystReaction ConditionsProductYield (%)
MethanolSulfuric AcidReflux, 6hMethyl 2-(4-bromo-2-fluorophenoxy)butanoateEstimated >90%
EthanolHydrochloric AcidReflux, 8hEthyl 2-(4-bromo-2-fluorophenoxy)butanoateEstimated >90%
Isopropanolp-Toluenesulfonic AcidReflux with Dean-Stark trap, 12hIsopropyl 2-(4-bromo-2-fluorophenoxy)butanoateEstimated >85%

The data in this table is representative of typical Fischer esterification reactions and is based on the reactivity of analogous compounds, as specific data for this compound is not available in the cited literature.

Amidation and Other Carboxyl Derivatizations

The carboxylic acid can also be converted into amides through reaction with amines, typically activated by a coupling agent to form a more reactive intermediate. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents that form an active ester.

The amidation of structurally similar phenoxypropanoic acids suggests that this compound would readily react with a variety of primary and secondary amines to form the corresponding amides. The reaction generally proceeds under mild conditions.

AmineCoupling AgentReaction ConditionsProductYield (%)
AnilineDCCDCM, rt, 12hN-phenyl-2-(4-bromo-2-fluorophenoxy)butanamideEstimated >80%
BenzylamineEDC/HOBtDMF, rt, 12hN-benzyl-2-(4-bromo-2-fluorophenoxy)butanamideEstimated >85%
PiperidineSOCl₂ then amineToluene, reflux, 4h(2-(4-bromo-2-fluorophenoxy)butanoyl)piperidineEstimated >75%

The data in this table is representative of typical amidation reactions and is based on the reactivity of analogous compounds, as specific data for this compound is not available in the cited literature.

Aromatic Halogen and Fluorine Reactivity

The presence of both bromine and fluorine atoms on the aromatic ring opens up avenues for diverse functionalization through reactions that target these halogens.

Nucleophilic Aromatic Substitution at the Bromine Center

Nucleophilic aromatic substitution (SNAr) on aryl halides is a powerful tool for the formation of new carbon-heteroatom bonds. The feasibility of SNAr is highly dependent on the nature of the halogen, the presence of electron-withdrawing groups, and the reaction conditions. In the case of this compound, the aromatic ring is substituted with both a fluorine and a bromine atom. Generally, in SNAr reactions, the reactivity of halogens follows the order F > Cl > Br > I, which is inverse to the trend for SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the departure of the leaving group.

The phenoxybutanoic acid substituent, particularly the ether oxygen, can act as an activating group for nucleophilic attack at the para-position (where the bromine is located) through resonance stabilization of the Meisenheimer complex intermediate. The fluorine atom at the ortho position also contributes to the activation of the ring towards nucleophilic attack due to its strong electron-withdrawing inductive effect. However, direct substitution of the bromine atom would be in competition with the substitution of the more reactive fluorine atom. Selective substitution of bromine over fluorine would likely require carefully controlled reaction conditions or the use of specific catalytic systems that favor reaction at the C-Br bond.

Palladium-Catalyzed Coupling Reactions of Halogenated Phenoxy Groups

The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, for example, to introduce a new aryl or alkyl group at the position of the bromine atom.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This provides a direct route to N-aryl derivatives.

Reaction TypeCoupling PartnerCatalyst/LigandBaseReaction ConditionsProductYield (%)
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water, 100°C, 12h2-(2-Fluoro-4-phenylphenoxy)butanoic acidEstimated >80%
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene, 110°C, 18h2-(2-Fluoro-4-morpholinophenoxy)butanoic acidEstimated >75%

The data in this table is representative of typical palladium-catalyzed coupling reactions and is based on the reactivity of analogous aryl bromides, as specific data for this compound is not available in the cited literature.

Ether Linkage Stability and Transformations

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures. Studies on analogous phenoxyalkanoic acid herbicides have shown that the ether bond can undergo hydrolysis under acidic conditions.

Furthermore, during certain palladium-catalyzed reactions, particularly those involving hydrogenolysis conditions, cleavage of aryl ether bonds can occur. However, under the typical conditions for cross-coupling reactions like Suzuki and Buchwald-Hartwig, the ether linkage is expected to remain intact. The stability of the ether bond is an important consideration when planning multi-step syntheses involving this molecule.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Chemical Reactivity

A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the chemical reactivity and transformation of the compound this compound. Specifically, empirical studies and datasets pertaining to its hydrolysis and reductive transformations are not present in the public domain. Consequently, a thorough and data-rich article on these specific aspects of its chemical behavior, as requested, cannot be generated at this time.

The requested article structure, focusing on "," with subsections on "Hydrolysis Studies" and "Reductive Transformations," necessitates the availability of detailed experimental findings. Such findings would typically include data on reaction kinetics, product identification, yields under various conditions (e.g., acidic, basic, enzymatic), and the influence of different reagents and catalysts. The absence of such specific research prevents the creation of the required data tables and in-depth discussion of research findings.

While general principles of chemical reactivity for related structures—such as other phenoxyalkanoic acids, aryl bromides, and fluoroaromatics—are well-established, applying these generalities to generate a scientifically accurate and detailed article on this specific compound without direct research would be speculative and fall short of the required standard of evidence-based scientific reporting.

Therefore, until dedicated research on the hydrolysis and reductive transformations of this compound is conducted and published, it is not possible to provide the detailed and data-driven article as outlined in the user's instructions.

Structure Activity Relationship Sar Investigations and Mechanistic Studies

Elucidation of Structural Determinants for Functional Activity

Key structural determinants for the activity of this class of compounds include:

The nature and position of substituents on the phenyl ring: The presence, type, and location of atoms or groups on the phenyl ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule.

The acidic nature of the butanoic acid group: The carboxylic acid function is often vital for forming key interactions with biological targets, such as through hydrogen bonding or ionic interactions. researchgate.net

The stereochemistry of the chiral center: The carbon atom to which the phenoxy group and the carboxylic acid are attached is a chiral center, meaning the molecule can exist as different stereoisomers (enantiomers). These enantiomers can exhibit distinct biological activities and potencies.

SAR studies on related phenoxybutanoic acid derivatives have demonstrated that modifications to these structural features can lead to significant changes in their biological effects, such as their potential as endothelin antagonists. nih.gov

Impact of Halogenation Patterns on Molecular Interactions and Biological Recognition

The specific halogenation pattern of 2-(4-Bromo-2-fluorophenoxy)butanoic acid, featuring a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring, is a critical factor in its molecular interactions. Halogen atoms can influence a molecule's properties in several ways:

Electronic Effects: Both bromine and fluorine are electronegative atoms that can withdraw electron density from the aromatic ring, affecting its reactivity and interaction with electron-rich pockets in a biological target. The electron-withdrawing nature of fluorine is particularly noteworthy. researchgate.net

Steric Influence: The size of the halogen atoms (bromine being larger than fluorine) can dictate the preferred conformation of the molecule and influence how it fits into a binding site.

Halogen Bonding: Halogen atoms, particularly bromine, can participate in a type of non-covalent interaction known as halogen bonding. This occurs when the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with an electron-rich atom, such as an oxygen or nitrogen atom, in a receptor. The strength of these interactions can be modulated by other substituents on the aromatic ring. researchgate.net

Role of the Butanoic Acid Moiety in Specific Molecular Interactions

The butanoic acid moiety is a recurring feature in many biologically active molecules and serves several important functions. nih.gov In this compound, this group is pivotal for anchoring the molecule to its biological target.

The primary roles of the butanoic acid moiety include:

Ionic and Hydrogen Bonding: The carboxylic acid group can be deprotonated at physiological pH, forming a carboxylate anion. This negatively charged group can form strong ionic bonds (salt bridges) with positively charged amino acid residues (e.g., arginine, lysine) in a protein's active site. The carbonyl oxygen and the hydroxyl group can also act as hydrogen bond acceptors and donors, respectively. researchgate.net

Conformational Flexibility: The four-carbon chain of the butanoic acid group provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket of its target.

Solubility: The polar carboxylic acid group can enhance the aqueous solubility of the molecule, which is an important pharmacokinetic property.

The esterification of a similar carboxylic acid group in other compounds has been shown to lead to a complete loss of biological activity, underscoring the importance of this functional group. researchgate.net

Computational Chemistry Approaches in SAR

Computational chemistry provides powerful tools for investigating SAR at a molecular level, offering insights that can guide the synthesis and testing of new analogues.

Molecular Docking and Binding Affinity Predictions for Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.govf1000research.com This method allows researchers to visualize the potential binding mode of this compound and its analogues within the active site of a receptor.

By analyzing the docked poses, it is possible to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. researchgate.net Computational tools can then be used to predict the binding affinity of a series of analogues, helping to prioritize the synthesis of compounds with potentially higher potency. nih.govarxiv.org

Table 1: Illustrative Molecular Docking and Predicted Binding Affinities of this compound Analogues with a Hypothetical Protein Target

CompoundModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound --8.5Halogen bond with Serine, H-bond with Arginine
Analogue 14-Chloro instead of 4-Bromo-7.9Weaker halogen bond, H-bond with Arginine
Analogue 22-Chloro instead of 2-Fluoro-8.1Altered steric fit, H-bond with Arginine
Analogue 3Propanoic acid instead of Butanoic acid-7.5Reduced hydrophobic interactions
Analogue 4No halogen substituents-6.2Loss of halogen bond, H-bond with Arginine

Note: The data in this table is for illustrative purposes to demonstrate the application of molecular docking and binding affinity prediction and does not represent actual experimental results.

Conformational Analysis and Ligand Efficiency Studies

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to the rotation of its single bonds. The biologically active conformation of a ligand is the specific shape it adopts when it binds to its target. Understanding the preferred conformations of this compound is crucial for rational drug design.

Ligand efficiency (LE) is a metric used to evaluate the binding affinity of a compound in relation to its size (number of heavy atoms). It helps in identifying smaller, more efficient molecules that can be developed into potent drug candidates. By calculating and comparing the ligand efficiency of a series of analogues, researchers can focus on developing compounds that have a more optimal balance of potency and molecular size.

Mechanistic Pathways of Interaction and Biological Response

The biological response elicited by this compound is a direct consequence of its interaction with a specific biological target, which in turn initiates a cascade of downstream cellular events. The precise mechanistic pathway is dependent on the identity of this target.

Based on the activity of related phenoxybutanoic acid derivatives, potential mechanisms of action could involve the modulation of receptor function or enzyme activity. nih.gov For example, if the compound acts as a receptor antagonist, it would bind to the receptor without activating it, thereby blocking the binding of the endogenous ligand and preventing the initiation of a biological signal.

Potential Applications in Chemical and Biological Research

Research Probes and Tool Compounds

Small molecules are frequently used as tools or probes to investigate biological pathways. ox.ac.ukfrontiersin.org The structure of 2-(4-Bromo-2-fluorophenoxy)butanoic acid, featuring both a lipophilic halogenated aromatic component and a hydrophilic carboxylic acid group, gives it physicochemical properties that could be exploited in the design of such probes. Halogen atoms, like bromine and fluorine, can influence a molecule's membrane permeability and binding interactions with biological targets. researchgate.netmdpi.com The carboxylic acid moiety provides a handle for further chemical modification or can act as a key interacting group with protein residues. These features make it a candidate for development into a tool compound to interrogate cellular systems and disease models. ox.ac.uk

Intermediates in Complex Molecule Synthesis

Perhaps the most significant potential application of this compound is as a chemical intermediate or building block. Its structure contains multiple reactive sites that can be strategically utilized to construct larger, more complex molecules. Long-chain halogenated compounds are valued as key building blocks in the synthesis of pharmaceuticals and other bioactive molecules. ascensusspecialties.com

In medicinal chemistry, the incorporation of halogen atoms into a molecule is a well-established strategy for modulating its pharmacological properties, including metabolic stability, target affinity, and bioavailability. researchgate.netnih.gov The 4-bromo-2-fluorophenyl group present in the compound is a feature found in various biologically active molecules. The bromine atom can serve as a reactive handle for cross-coupling reactions (e.g., Suzuki or Heck couplings), which are fundamental techniques for building the carbon skeleton of complex drug candidates. Furthermore, the butanoic acid side chain can be modified or can itself be a crucial part of a pharmacophore, making this compound a valuable starting material for the synthesis of novel therapeutic agents. orgsyn.org

The field of agrochemical research has seen a significant expansion in the use of halogenated compounds to develop modern pesticides and herbicides with optimal efficacy and environmental safety. researchgate.netnih.gov The introduction of halogens can alter a molecule's mode of action, physicochemical properties, and metabolic susceptibility. nih.gov Structurally related chlorophenoxy herbicides are widely used to control broadleaf weeds. mdpi.comresearchgate.net The 4-bromo-2-halophenoxy motif is found in certain classes of agrochemicals, suggesting that this compound could serve as a key intermediate for synthesizing new crop protection agents. nih.gov Its structure allows for modifications that could lead to the discovery of compounds with novel modes of action or improved performance characteristics.

Investigation of Enzyme Inhibition and Receptor Binding Mechanisms

The phenoxyalkanoic acid scaffold is known to interact with biological systems. For instance, some phenoxyalkanoic acids have been shown to bind to proteins like bovine serum albumin, indicating their potential for interaction with biological macromolecules. nih.gov Enzyme inhibitors are molecules that bind to enzymes and block their activity, playing a crucial role in regulating metabolic pathways and serving as the basis for many pharmaceutical drugs. wikipedia.orgteachmephysiology.com The butanoic acid portion of the molecule, particularly with a bromine substitution, is structurally related to other bromoalkanoic acids that have been investigated as enzyme inhibitors. This suggests that this compound and its derivatives could be valuable for studying enzyme-inhibitor interactions and for exploring the mechanisms of receptor binding. libretexts.org The specific arrangement of the ether linkage, the halogenated ring, and the carboxylic acid provides a unique three-dimensional structure that could be explored for its ability to fit into the active or allosteric sites of enzymes and receptors. nih.govresearchgate.net

Exploration in Advanced Material Science Research

The application of specialized organic molecules is not limited to the life sciences. Chemical suppliers have categorized this compound as a potential building block for materials science applications. bldpharm.com These may include its use as an organic monomer for creating covalent organic frameworks (COFs), or in the development of electronic materials, optical materials, and polymers. bldpharm.com The presence of the aromatic ring and reactive functional groups allows for polymerization and incorporation into larger macromolecular structures, making it a candidate for research into new materials with tailored properties.

Development of Compound Libraries for Academic Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, relying on large libraries of small molecules to identify novel bioactive compounds. nih.gov These libraries are curated to contain structurally diverse and "drug-like" molecules. nih.gov this compound, as a commercially available and synthetically versatile chemical, is a suitable candidate for inclusion in such compound libraries. bldpharm.comamericanelements.com Its distinct halogenation pattern and functional groups contribute to the chemical diversity of a screening collection. By including such compounds in academic or industrial screening initiatives, researchers can probe a wide range of biological targets, potentially identifying novel starting points for the development of new therapeutics or research tools. ox.ac.uknih.gov

Table 1: Summary of Potential Research Applications

Application AreaSpecific UseKey Structural Features
Research ProbesTool compounds to investigate biological pathwaysHalogenated aromatic ring, carboxylic acid moiety
Pharmaceutical SynthesisIntermediate for complex drug candidatesBromine atom for cross-coupling, modifiable acid chain
Agrochemical SynthesisIntermediate for novel pesticides/herbicides4-bromo-2-halophenoxy motif
Enzyme/Receptor StudiesInvestigating inhibition and binding mechanismsPhenoxyalkanoic acid scaffold
Material ScienceMonomer for polymers, COFs, and optical materialsAromatic ring, reactive functional groups
Screening LibrariesComponent of diverse libraries for HTSUnique structure, "drug-like" properties

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-Bromo-2-fluorophenoxy)butanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular mass, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecular framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons, and the terminal methyl protons of the butanoic acid chain, as well as the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronegativity of the neighboring fluorine, oxygen, and bromine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.govdocbrown.info Given the molecule's asymmetry, ten distinct signals are anticipated, corresponding to each carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and its chemical environment, with the carbonyl carbon of the carboxylic acid typically appearing furthest downfield. compoundchem.comlibretexts.org

Predicted NMR Data: Based on established principles and data from analogous structures, the predicted ¹H and ¹³C NMR chemical shifts are summarized below. pdx.edudocbrown.infodocbrown.info

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Carboxyl (COOH)~10-12Singlet (broad)~175-180
Methine (CH-O)~4.5-4.8Triplet~75-80
Aromatic CH (adjacent to F)~7.3-7.5Doublet~115-120 (d, JC-F)
Aromatic CH (adjacent to Br)~7.1-7.3Doublet of Doublets~125-130
Aromatic CH (adjacent to O)~6.9-7.1Triplet~118-122
Methylene (CH₂)~1.9-2.2Multiplet~25-30
Methyl (CH₃)~0.9-1.1Triplet~10-15
Aromatic C-F--~150-155 (d, JC-F)
Aromatic C-Br--~110-115
Aromatic C-O--~145-150 (d, JC-F)

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₀BrFO₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). A key diagnostic feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.edu

The fragmentation of the molecular ion provides valuable structural clues. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule would include:

Loss of the carboxyl group: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a COOH radical (45 Da). libretexts.org

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, potentially leading to a neutral alkene loss and the formation of a radical cation with m/z corresponding to the phenoxyacetic acid portion. docbrown.info

Ether Bond Cleavage: The bond between the butanoic acid side chain and the phenoxy oxygen can cleave, resulting in ions corresponding to the bromofluorophenoxy radical and the butanoic acid cation, or vice versa.

Side-chain Fragmentation: Loss of an ethyl group from the butanoic acid chain.

Interactive Table: Predicted Key Mass Spectrometry Fragments
m/z (for ⁷⁹Br) Proposed Fragment Identity Notes
291/293[C₁₀H₁₀BrFO₃]⁺Molecular ion (M⁺) and M+2 peaks
245/247[M - COOH]⁺Loss of the carboxylic acid group
189/191[BrFC₆H₃O]⁺Bromofluorophenate ion from ether cleavage
101[C₅H₉O₂]⁺Butanoic acid fragment cation
73[C₃H₅O₂]⁺Fragment from side chain cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov The IR spectrum of this compound will exhibit characteristic absorption bands confirming its structure. docbrown.infomasterorganicchemistry.com

Key expected absorptions include:

A very broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info

A strong, sharp C=O stretching band for the carbonyl of the carboxylic acid, expected around 1725-1700 cm⁻¹. docbrown.info

C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹ and for the aromatic ring just above 3000 cm⁻¹.

C-O stretching vibrations for the ether linkage and the carboxylic acid, typically found in the 1300-1000 cm⁻¹ region.

Aromatic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.

Vibrations corresponding to the C-F and C-Br bonds, which appear in the fingerprint region (below 1400 cm⁻¹).

Interactive Table: Characteristic IR Absorption Frequencies
Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
CarbonylC=O Stretch1725 - 1700Strong
AlkylC-H Stretch2975 - 2845Medium
AromaticC-H Stretch3100 - 3000Medium-Weak
AromaticC=C Stretch1600 - 1450Medium-Weak
Ether/Carboxylic AcidC-O Stretch1320 - 1000Strong
Aryl HalideC-F Stretch1250 - 1000Strong
Aryl HalideC-Br Stretch600 - 500Medium

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for phenoxyalkanoic acids. nih.govcipac.orgeurl-pesticides.eu

The separation is generally achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. cipac.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov To ensure the carboxylic acid is in its protonated, less polar form for better retention and peak shape, the mobile phase is usually acidified with a small amount of an acid such as formic acid, acetic acid, or phosphoric acid. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~280 nm). cipac.org This method allows for the separation of the target compound from starting materials and potential side-products, enabling accurate purity determination and quantification against a reference standard.

Interactive Table: Typical HPLC Method Parameters
Parameter Typical Condition
Mode Reversed-Phase (RP-HPLC)
Stationary Phase (Column) C18 (Octadecylsilane)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) nih.gov
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~280 nm cipac.org
Column Temperature 25 - 40 °C

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the hot injector. bac-lac.gc.cajfda-online.com

Therefore, GC analysis requires a derivatization step to convert the carboxylic acid into a more volatile and thermally stable ester. colostate.edu Common derivatization reagents include diazomethane (B1218177) to form a methyl ester, or reagents like pentafluorobenzyl bromide (PFBBr) to create a pentafluorobenzyl ester, which is particularly suitable for sensitive detection by an Electron Capture Detector (ECD). nih.gov After derivatization, the resulting ester can be readily separated on a standard nonpolar or mid-polarity capillary GC column and detected with high sensitivity, often using a mass spectrometer (GC-MS) for definitive identification. nih.govmdpi.com

Interactive Table: Typical GC Method Parameters (Post-Derivatization)
Parameter Typical Condition
Derivatization Agent Pentafluorobenzyl bromide (PFBBr) or Diazomethane colostate.edunih.gov
Column DB-5ms or similar non-polar capillary column
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 100°C to 280°C)
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD) nih.gov

Advanced Structural Elucidation Methods

Advanced analytical techniques are indispensable for the unambiguous determination of the three-dimensional structure of this compound. These methods provide detailed insights into the atomic arrangement, bond lengths, and bond angles, which are critical for understanding its chemical behavior.

X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline compounds. This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the electron density, from which the precise atomic positions can be determined.

For a compound like this compound, obtaining a suitable single crystal is a prerequisite for X-ray diffraction analysis. The crystallization process can be influenced by factors such as solvent, temperature, and the presence of impurities. If suitable crystals are obtained, the analysis would reveal critical structural parameters.

While a crystal structure for this compound is not publicly available, studies on analogous compounds, such as (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid, have demonstrated the utility of this technique. researchgate.net For instance, the analysis of this related compound revealed a triclinic crystal system, providing precise data on the conformation of the molecule and the arrangement of molecules within the crystal lattice. researchgate.net It is expected that the crystal structure of this compound would similarly be characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.

Table 1: Anticipated Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupCentrosymmetric (e.g., P-1 or C2/c)
Key Intermolecular InteractionsHydrogen bonding between carboxylic acid moieties
Intramolecular FeaturesConformation of the butanoic acid chain relative to the phenoxy ring

Note: This table is hypothetical and based on typical crystal structures of similar carboxylic acids.

Chiral Purity Assessment (relevant for stereoisomeric studies)

The presence of a chiral center at the second carbon of the butanoic acid chain in this compound means it can exist as two enantiomers (R and S forms). The assessment of chiral purity, or enantiomeric excess, is vital as enantiomers can exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

The selection of the appropriate CSP is critical for achieving enantiomeric separation. For phenoxypropionic acid herbicides, which are structurally related to this compound, various CSPs have proven effective. These include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H), cyclodextrin-based columns, and Pirkle-type columns. rsc.orgnih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is also crucial for optimizing the separation.

A study on the chiral separation of the aryloxyphenoxypropanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid, successfully employed a teicoplanin-based chiral selector, achieving baseline resolution of the R- and S-isomers. nih.gov This method was validated for both assay and the assessment of optical purity, demonstrating high precision and accuracy. nih.gov

Table 2: Common Chiral Stationary Phases for the Separation of Phenoxyalkanoic Acids

Chiral Stationary Phase (CSP) TypeExamples of Commercial ColumnsTypical Mobile Phase
Polysaccharide-basedChiralcel® OJ, Chiralpak® AD-H, RegisPack®Hexane/Isopropanol, Hexane/Ethanol
Cyclodextrin-basedCYCLOBOND™ I 2000 RSP, Permethyl-β-cyclodextrinAcetonitrile/Buffer, Methanol/Water
Pirkle-type (π-acid/π-base)Whelk-O® 1Hexane/Isopropanol/Acetic Acid
Macrocyclic GlycopeptideCHIROBIOTIC™ V (Vancomycin), TeicoplaninMethanol/Acetic Acid/Triethylamine
Anion-ExchangerCHIRALPAK® QN-AX, CHIRALPAK® QD-AXMethanol with acidic/basic additives

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers. This quantitative analysis is fundamental in stereoisomeric studies to determine the enantiomeric composition of a sample.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of phenoxyalkanoic acids is a well-established area of organic chemistry, traditionally relying on Williamson ether synthesis. However, future research could focus on developing more sustainable and efficient methodologies for the preparation of 2-(4-Bromo-2-fluorophenoxy)butanoic acid and its derivatives. Green chemistry principles could be applied to minimize waste and energy consumption. For instance, the use of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields. Furthermore, exploring novel catalytic systems, such as phase-transfer catalysts or metal-organic frameworks (MOFs), could enhance the efficiency and selectivity of the synthesis.

A key area for development would be the enantioselective synthesis of this compound, as the stereochemistry at the chiral center is likely to be crucial for its biological activity. Asymmetric synthesis strategies, including the use of chiral auxiliaries or organocatalysis, could be employed to obtain enantiomerically pure forms of the compound.

Table 1: Potential Novel Synthetic Approaches for this compound

Synthetic StrategyPotential AdvantagesKey Areas of Investigation
Microwave-Assisted Williamson Ether SynthesisRapid reaction times, improved yields, energy efficiency.Optimization of reaction conditions (solvent, base, temperature, and microwave power).
C-H Activation/FunctionalizationDirect and atom-economical synthesis from simpler precursors.Development of suitable catalysts and directing groups for regioselective C-O bond formation.
Asymmetric OrganocatalysisMetal-free and environmentally benign enantioselective synthesis.Design and screening of chiral organocatalysts for the stereoselective addition of the phenoxy group.
Flow ChemistryImproved safety, scalability, and process control.Development of continuous flow reactors and optimization of reaction parameters for large-scale production.

Advanced Mechanistic Investigations via Biophysical Techniques

Understanding the molecular interactions between a small molecule and its biological target is fundamental to rational drug design. Future research should employ a suite of advanced biophysical techniques to elucidate the mechanism of action of this compound. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be used to quantify the binding affinity and thermodynamics of its interaction with potential protein targets.

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), would be invaluable in providing atomic-level details of the binding mode. These insights would be crucial for structure-based drug design efforts, enabling the rational optimization of the compound's potency and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Saturation Transfer Difference (STD) NMR, could be used to map the binding epitope of the compound on its target protein.

Exploration of Polypharmacology and Multi-Target Ligand Design

The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of human diseases. Polypharmacology, the ability of a single compound to modulate multiple targets, offers a promising strategy for treating multifactorial diseases. The chemical structure of this compound, with its halogenated phenyl ring and carboxylic acid moiety, provides a versatile scaffold for the design of multi-target ligands.

Future research could focus on designing derivatives of this compound that are capable of simultaneously interacting with multiple targets within a disease pathway. For example, by modifying the butanoic acid side chain or introducing additional functional groups to the phenyl ring, it may be possible to create compounds that inhibit two or more enzymes in a signaling cascade or interact with a primary target and a resistance-conferring mutant. Computational approaches, such as molecular docking and pharmacophore modeling, will be instrumental in the rational design of these multi-target ligands.

Integration with High-Throughput Screening Platforms for Novel Biological Activities

To uncover the full therapeutic potential of this compound and its derivatives, high-throughput screening (HTS) campaigns against large and diverse libraries of biological targets are essential. Integrating this chemical scaffold into HTS platforms would enable the rapid identification of novel biological activities. The development of a focused library of derivatives with systematic variations in the substituents on the phenyl ring and the length and functionality of the alkanoic acid chain would be a crucial first step.

These libraries could then be screened against a wide range of assays, including enzymatic assays, cell-based assays, and phenotypic screens. Phenotypic screening, in particular, offers an unbiased approach to drug discovery, allowing for the identification of compounds that produce a desired cellular phenotype without prior knowledge of the molecular target. Hits from these screens would then be subjected to target deconvolution studies to identify their mechanism of action.

Table 2: Hypothetical High-Throughput Screening Cascade for this compound Derivatives

Screening StageAssay TypePurposePotential Outcomes
Primary Screen Biochemical or Cell-Based AssayIdentify initial hits with activity against a specific target or pathway.A list of active compounds (hits) at a single concentration.
Dose-Response Confirmation Same as primary screenConfirm the activity of primary hits and determine their potency (e.g., IC50 or EC50).Confirmed hits with dose-response curves and potency values.
Secondary and Orthogonal Assays Different assay formatsValidate the activity of confirmed hits and rule out assay artifacts.Validated hits with confirmed activity in multiple assay formats.
Selectivity Profiling Panel of related targetsDetermine the selectivity of validated hits against other related proteins.Hits with a defined selectivity profile.
Cellular Target Engagement Assays e.g., CETSA, DARTSConfirm that the compound interacts with the intended target in a cellular context.Confirmation of on-target activity in cells.

Application in Chemical Biology Tools and Probe Development

Chemical probes are small molecules that are used to study and manipulate biological systems. The development of chemical probes based on the this compound scaffold could provide valuable tools for chemical biology research. By appending a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety, or a photo-crosslinker, to the core molecule, it would be possible to create probes for various applications.

Fluorescently labeled probes could be used to visualize the subcellular localization of the target protein in living cells using microscopy techniques. Biotinylated probes could be employed for affinity purification of the target protein and its interacting partners from cell lysates, facilitating proteomic studies. Photo-affinity probes would allow for the covalent labeling of the target protein upon photoactivation, enabling its identification and characterization. The design of such probes requires careful consideration of the point of attachment of the linker and tag to avoid disruption of the compound's binding to its target.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromo-2-fluorophenoxy)butanoic acid, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer: Synthesis typically involves halogenation of phenyl precursors followed by coupling with a butanoic acid derivative. A multi-step approach includes:

Bromination/fluorination of a phenyl ring using reagents like N-bromosuccinimide (NBS) or Selectfluor under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .

Formation of the phenoxy moiety via nucleophilic substitution, where the halogenated phenyl group reacts with a butanoic acid precursor (e.g., potassium tert-butoxide as base, THF solvent, 60–80°C) .

Carboxylic acid activation using agents like HATU or DCC to ensure efficient coupling .

  • Critical Conditions: Temperature control (<5°C during halogenation), solvent polarity (DMF for halogenation vs. THF for coupling), and catalyst selection (e.g., Pd catalysts for Suzuki coupling if applicable) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer:
  • 1H/13C NMR: Identify substituents via chemical shifts (e.g., fluorine deshields adjacent protons; bromine causes splitting in aromatic regions). The butanoic acid chain is confirmed by a triplet at ~2.4 ppm (CH2) and a carboxylic acid proton at ~12 ppm .
  • IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group. C-F and C-Br stretches appear at 1100–1000 cm⁻¹ and 600–500 cm⁻¹, respectively .
  • Mass Spectrometry: Molecular ion peak at m/z 287 (C10H10BrFO3) with fragmentation patterns matching the phenoxy and butanoic acid groups .

Advanced Questions

Q. What strategies optimize the coupling efficiency of the phenoxy moiety during synthesis?

  • Methodological Answer:
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide ion, but may compete with coupling. THF with crown ethers improves ion-pair separation .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions or phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems .
  • Reaction Monitoring: Use HPLC or LC-MS to track intermediate formation. Adjust stoichiometry (1.2:1 molar ratio of phenoxide to acid chloride) to minimize side products .

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in nucleophilic substitutions?

  • Methodological Answer:
  • Electronic Effects: Fluorine’s strong electron-withdrawing nature activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. Bromine’s inductive effect further polarizes the C-Br bond, facilitating SNAr reactions .
  • Steric Effects: The ortho-fluorine creates steric hindrance, slowing down coupling reactions. Computational modeling (DFT) predicts transition-state geometries to guide reagent design (e.g., bulky bases like LDA to mitigate steric clashes) .

Q. How can contradictory data from different synthesis methods be resolved?

  • Methodological Answer:
  • Comparative Analysis: Replicate conflicting protocols (e.g., varying halogenation sequences) and characterize intermediates via XRD or 2D NMR to identify structural discrepancies .
  • Kinetic Studies: Use stopped-flow NMR to monitor reaction rates under different conditions. For example, bromination before fluorination may yield higher purity due to reduced side reactions .

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